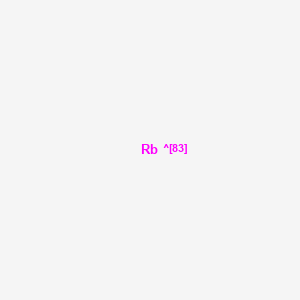
Rubidium-83
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium-83, also known as this compound, is a useful research compound. Its molecular formula is Rb and its molecular weight is 82.91511 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Nuclear Medicine
Rubidium-83 has been studied as a potential radiotracer in myocardial perfusion imaging, similar to rubidium-82. Research indicates that this compound can serve as a substitute to improve data acquisition accuracy in perfusion studies. For instance, a study evaluated the relationship between flow and tissue tracer content using this compound and thallium in isolated rabbit hearts, showing that it could provide insights into myocardial blood flow dynamics .
2. Physics Research
This compound is utilized in nuclear physics research to study the properties of isotopes and their interactions. Its neutron-deficient nature allows researchers to explore nuclear spins and energy transitions among rubidium isotopes. A notable study determined the nuclear spins of several rubidium isotopes, including this compound, using atomic-beam magnetic resonance methods .
3. Materials Science
In materials science, this compound can be employed to investigate the behavior of materials under radiation. Its decay properties allow researchers to explore its effects on different substances, contributing to the understanding of radiation damage and material stability.
Case Study 1: Myocardial Perfusion Imaging
A study conducted on isolated perfused rabbit hearts utilized this compound as a tracer to assess myocardial perfusion. The findings indicated that this compound exhibited faster washout compared to thallium, suggesting its potential for real-time monitoring of cardiac blood flow dynamics . This research emphasizes the importance of rubidium isotopes in advancing cardiac imaging techniques.
Case Study 2: Nuclear Spin Measurements
Research focusing on the nuclear spins of rubidium isotopes demonstrated that this compound could provide valuable data for understanding nuclear structure and interactions. The study utilized advanced techniques such as atomic-beam magnetic resonance to achieve precise measurements, contributing significantly to the field of nuclear physics .
Table 1: Properties of Rubidium Isotopes
| Isotope | Half-Life | Decay Mode | Applications |
|---|---|---|---|
| Rubidium-82 | 76 seconds | Positron emission | Myocardial perfusion imaging |
| This compound | 86 days | Beta decay | Nuclear medicine research |
| Rubidium-87 | Stable | N/A | Laser cooling, Bose-Einstein condensate |
Table 2: Comparison of Tracers in Myocardial Perfusion Studies
| Tracer | Sensitivity (%) | Specificity (%) | Overall Accuracy (%) |
|---|---|---|---|
| Rubidium-82 | 93 | 83 | 87 |
| Thallium | Varies | Varies | Varies |
| This compound | Potentially higher than thallium based on washout rates |
Propiedades
Número CAS |
17056-36-9 |
|---|---|
Fórmula molecular |
R |
Peso molecular |
82.91511 g/mol |
Nombre IUPAC |
rubidium-83 |
InChI |
InChI=1S/Rb/i1-2 |
Clave InChI |
IGLNJRXAVVLDKE-YPZZEJLDSA-N |
SMILES |
[Rb] |
SMILES isomérico |
[83Rb] |
SMILES canónico |
[Rb] |
Sinónimos |
83Rb radioisotope Rb-83 radioisotope Rubidium-83 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















